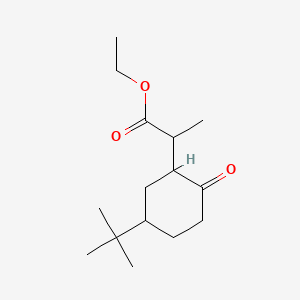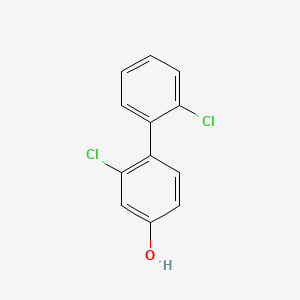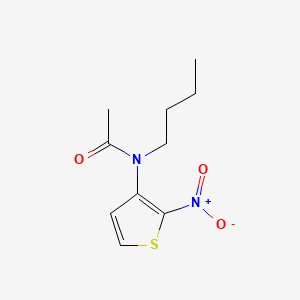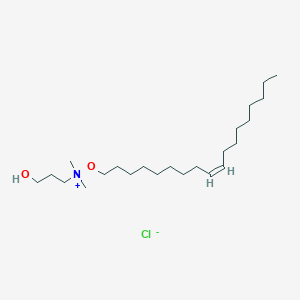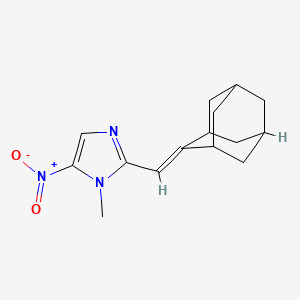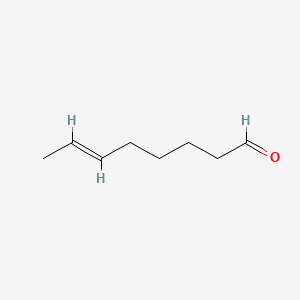
6-Octenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by a carbonyl group (C=O) at one end of its structure, which makes it highly reactive. This compound is found naturally in various plants and fruits, contributing to their aroma and flavor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Octenal can be synthesized through several methods. One common method involves the hydroformylation of heptene, where a formyl group (HCO) is added to heptene under specific conditions . Another method includes the use of citronellal as a starting material, which undergoes a series of reactions to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of octene. This process involves the use of oxidizing agents such as potassium permanganate or ozone, which convert octene into this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Octenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octanoic acid.
Reduction: It can be reduced to form octanol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophiles such as Grignard reagents.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Octanol.
Substitution: Various substituted octenals depending on the nucleophile used.
Applications De Recherche Scientifique
6-Octenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Research is ongoing into its potential antimicrobial properties.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma
Mécanisme D'action
The mechanism of action of 6-Octenal involves its interaction with various molecular targets. In plants, it acts as a signaling molecule that can induce defense responses against pathogens. This is achieved through the activation of specific pathways that lead to the production of defensive compounds . In insects, it can act as an attractant or repellent, depending on the species .
Comparaison Avec Des Composés Similaires
Uniqueness: 6-Octenal is unique due to its double bond, which imparts different chemical reactivity and biological activity compared to similar compounds like octanal and citronellal. This double bond allows for additional reactions and interactions that are not possible with its saturated counterparts .
Propriétés
Numéro CAS |
63196-63-4 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(E)-oct-6-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2+ |
Clé InChI |
KVNBGNGISDIZRP-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CCCCC=O |
SMILES canonique |
CC=CCCCCC=O |
Densité |
0.8536 (20 ºC) |
Description physique |
Colorless oil/Green melon-like aroma |
Solubilité |
Slightly soluble Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



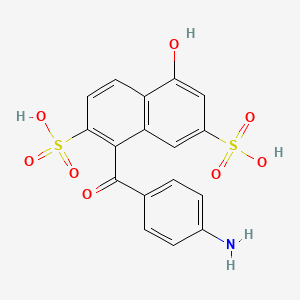

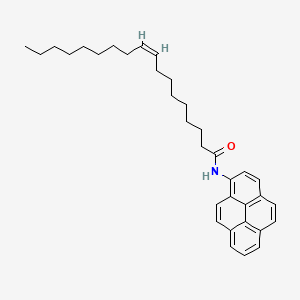
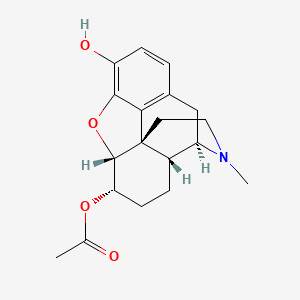
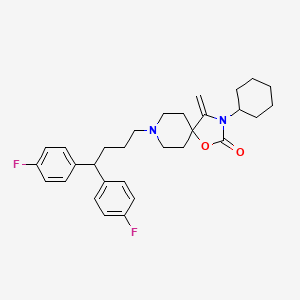
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)

